Cas no 2171866-41-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid)

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid
- 2171866-41-2
- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid
- EN300-1490186
-
- インチ: 1S/C25H26N2O6/c1-2-12-27(14-22(28)29)23(30)25(11-13-32-16-25)26-24(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,21H,1,11-16H2,(H,26,31)(H,28,29)
- InChIKey: LKMURBQMBZZVGE-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(N(CC(=O)O)CC=C)=O)(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 450.17908655g/mol
- どういたいしつりょう: 450.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 735
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1490186-1000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1490186-250mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1490186-2500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1490186-100mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1490186-10000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1490186-10.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1490186-500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1490186-0.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1490186-0.25g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1490186-0.1g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 0.1g |
$2963.0 | 2023-06-05 |
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acidに関する追加情報
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic Acid: A Comprehensive Overview
In the realm of organic chemistry, the compound with CAS No 2171866-41-2, known as 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid, has garnered significant attention due to its unique structural properties and potential applications in various fields. This compound is a derivative of fluorenylmethoxycarbonyl (Fmoc), a widely used protecting group in peptide synthesis. The integration of Fmoc with other functional groups in this molecule opens up new possibilities for its utilization in drug discovery, bioconjugation, and materials science.
Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in controlling the reactivity and selectivity of molecules during synthesis. The presence of Fmoc in this compound not only enhances its stability but also facilitates precise control over reaction pathways. Researchers have demonstrated that Fmoc-containing compounds can be effectively employed in the construction of complex biomolecules, such as peptides and nucleic acids, where orthogonal protection strategies are essential.
The oxolan ring system within this compound adds another layer of complexity and functionality. Oxolans, also known as tetrahydrofurans, are cyclic ethers that can participate in various chemical transformations. In this case, the oxolan ring is substituted with an amino group derived from Fmoc, creating a versatile platform for further modifications. The N-(prop-2-en-1-yl)formamido group introduces additional reactivity, enabling the molecule to engage in conjugate additions and other enamine-related reactions.
One of the most promising applications of this compound lies in its potential as a building block for constructing bioactive molecules. By leveraging the reactivity of its functional groups, chemists can design and synthesize compounds with tailored biological activities. For instance, the acetic acid moiety at the terminus of this molecule can serve as a point for attaching various pharmacophores or targeting groups, making it a valuable intermediate in medicinal chemistry.
Moreover, the propenyl group (propene substituent) present in this compound introduces unsaturation, which can be exploited for generating stereochemically diverse products through processes like hydroamination or cycloaddition reactions. This feature is particularly advantageous in asymmetric synthesis, where precise control over stereochemistry is crucial for achieving desired biological outcomes.
Recent advancements in click chemistry have also expanded the utility of this compound. The ability to perform rapid and efficient conjugations using azide or alkyne functionalities has opened new avenues for its application in drug delivery systems and bioimaging agents. By incorporating click-reactive groups into its structure, this compound can serve as a versatile linker or scaffold in the assembly of complex molecular architectures.
In terms of synthetic methodology, the preparation of this compound involves a series of carefully orchestrated reactions that highlight modern organic synthesis techniques. The use of Fmoc protection strategies ensures that sensitive functional groups remain intact during intermediate steps. Additionally, the construction of the oxolan ring likely involves ring-closing reactions or cyclizations under controlled conditions to achieve high yields and purity.
The characterization of this compound has been carried out using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and confirm the presence of all functional groups as intended. High-resolution MS data has been particularly instrumental in verifying the molecular formula and confirming the absence of undesired by-products.
Looking ahead, ongoing research is focused on exploring the biological activity of this compound and its derivatives. Initial assays suggest that it may exhibit potential as an inhibitor or modulator in various enzymatic pathways. Collaborative efforts between chemists and biologists are currently underway to evaluate its efficacy in preclinical models and assess its suitability for therapeutic applications.
In conclusion, CAS No 2171866412 represents a significant advancement in organic chemistry due to its unique combination of functional groups and versatile reactivity. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in driving innovation across multiple disciplines within the chemical sciences.
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